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1-(Methylthio)ethanethiol

Flavor Chemistry Volatile Organic Compound (VOC) Analysis Physical Chemistry

1-(Methylthio)ethanethiol (CAS 31331-53-0) is a sulfur-containing volatile organic compound belonging to the class of dithiohemiacetals, with a molecular formula of C₃H₈S₂ and a molecular weight of 108.23 g/mol. It is characterized by the presence of both a thiol group (-SH) and a methylthio group (-SCH₃) attached to an ethane backbone.

Molecular Formula C3H8S2
Molecular Weight 108.23 g/mol
CAS No. 31331-53-0
Cat. No. B1584185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylthio)ethanethiol
CAS31331-53-0
Molecular FormulaC3H8S2
Molecular Weight108.23 g/mol
Structural Identifiers
SMILESCC(S)SC
InChIInChI=1S/C3H8S2/c1-3(4)5-2/h3-4H,1-2H3
InChIKeyGHIADNFHCKUPJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methylthio)ethanethiol (CAS 31331-53-0) Procurement: Physicochemical Identity and Market Specification


1-(Methylthio)ethanethiol (CAS 31331-53-0) is a sulfur-containing volatile organic compound belonging to the class of dithiohemiacetals, with a molecular formula of C₃H₈S₂ and a molecular weight of 108.23 g/mol . It is characterized by the presence of both a thiol group (-SH) and a methylthio group (-SCH₃) attached to an ethane backbone [1]. The compound exists as a racemic mixture unless otherwise specified and is typically supplied with a purity of at least 95% [2]. Its primary industrial relevance lies in its potent sensory attributes, contributing roasted onion and meaty notes to complex flavor formulations, rather than as a broad chemical intermediate [3].

Why 1-(Methylthio)ethanethiol (CAS 31331-53-0) Cannot Be Interchanged with Generic Alkyl Thiols or Sulfides


Substitution with common in-class alternatives such as ethanethiol or methanethiol is fundamentally flawed due to a profound divergence in volatility and olfactory character. While ethanethiol exhibits a boiling point of 35 °C and a vapor pressure of 442 mmHg at 20 °C, 1-(Methylthio)ethanethiol possesses a significantly higher boiling point of 132.9 °C and a vapor pressure of 10.7 mmHg at 25 °C [1]. This approximately 40-fold reduction in vapor pressure dictates that 1-(Methylthio)ethanethiol provides a drastically different partition behavior in food matrices and headspace release kinetics . Furthermore, the specific roasted onion/meaty character of 1-(Methylthio)ethanethiol is a function of its dithiohemiacetal structure and cannot be replicated by the rotten cabbage notes of methanethiol or the simple rotten onion note of ethanethiol, rendering generic substitution organoleptically invalid [2].

Quantitative Differentiators for 1-(Methylthio)ethanethiol (CAS 31331-53-0) Versus Comparator Compounds


Volatility Profile: Substantially Lower Vapor Pressure than Simple Alkyl Thiols

1-(Methylthio)ethanethiol exhibits a markedly lower volatility compared to primary alkyl thiols such as ethanethiol and methanethiol. This is quantified by its vapor pressure and boiling point, which are more aligned with larger, functionalized sulfur compounds .

Flavor Chemistry Volatile Organic Compound (VOC) Analysis Physical Chemistry

Boiling Point Elevation: Enhanced Stability in Thermal Processing

The boiling point of 1-(Methylthio)ethanethiol (132.9 °C) is substantially higher than that of ethanethiol (35 °C) and methanethiol (6 °C), and it also differs from other sulfur-containing flavor compounds like 1-(methylthio)ethane (66 °C) [1]. This places it in a thermal range more similar to 2-(methylthio)ethanol (170 °C) .

Food Processing Thermal Stability Flavor Encapsulation

Olfactory Potency: Quantified Contribution to Complex Food Aromas

In a rigorous analysis of Thai durian pulp using Aroma Extract Dilution Analysis (AEDA), 1-(Methylthio)ethanethiol was identified among the 44 odor-active compounds with a flavor dilution (FD) factor in the range of 1-16384 [1]. Its specific odor quality was characterized as 'roasted onion' [1]. This stands in contrast to other potent sulfur compounds in the same matrix, such as ethanethiol ('rotten, onion') and methanethiol ('rotten, cabbage') [1].

Aroma Extract Dilution Analysis (AEDA) Gas Chromatography-Olfactometry (GC-O) Sensory Science

Structural Differentiation from Higher Homologs: Impact on Odor and Volatility

Within the 1-(alkylsulfanyl)ethane-1-thiol homologous series, 1-(Methylthio)ethanethiol (C3) exhibits intermediate physicochemical properties compared to its ethyl (C4) and propyl (C5) homologs. While the ethyl analog has a higher estimated boiling point (156 °C) and a more complex odor profile with fruity and garlic notes, 1-(Methylthio)ethanethiol (boiling point 132.9 °C) provides a more focused roasted onion and meaty character [1]. The methyl homolog offers a different balance of volatility and odor quality compared to the less volatile, higher molecular weight analogs .

Structure-Odor Relationship Homologous Series Analysis Flavor Design

Validated Application Scenarios for 1-(Methylthio)ethanethiol (CAS 31331-53-0)


Authentic Savory and Roasted Onion Flavor Formulations

The primary industrial application for 1-(Methylthio)ethanethiol is as a key impact chemical in savory flavor formulations, specifically to impart an authentic 'roasted onion' note. As confirmed by AEDA studies in complex food matrices, its odor character is distinct and potent [1]. This compound is selected over simpler thiols (which provide undesirable rotten notes) and higher homologs (which introduce fruity or garlic nuances) to achieve a clean, targeted roasted onion profile in processed foods, snacks, and meat analogs.

Thermally Processed Food Products Requiring Flavor Retention

Given its boiling point of 132.9 °C, which is significantly higher than that of alternative alkyl thiols like ethanethiol (35 °C) and methanethiol (6 °C), 1-(Methylthio)ethanethiol is the technically superior choice for applications involving thermal processing [1][2]. It demonstrates superior retention during baking, frying, or extrusion processes, ensuring that the desired roasted onion character survives the manufacturing process and remains perceptible in the final product, thereby reducing flavor loss and improving batch-to-batch consistency.

Reconstitution of Natural Aromas and 'Natural' Flavor Labeling Support

The compound's verified occurrence in natural sources, including Allium ampeloprasum (leek) and Durio zibethinus (durian), is a critical procurement factor [1][2]. This natural occurrence provides a strong scientific basis for its inclusion in Natural Flavor Complexes and for supporting 'natural flavor' labeling claims, a significant advantage over purely synthetic molecules that lack a documented natural counterpart. This is particularly valuable for clean-label product development in the food and beverage industry.

Advanced Sensory Analysis and Gas Chromatography-Olfactometry (GC-O) Reference Standard

The unique odor quality ('roasted onion') and confirmed presence in the volatile fraction of durian and leek make 1-(Methylthio)ethanethiol an essential analytical reference standard for flavor research [1][2]. It is procured by research institutions and quality control laboratories for use in GC-O and GC-MS analyses to identify and quantify this specific odor-active compound in complex natural extracts and food products. Its use as a standard is critical for authenticity testing and for deconstructing the aroma profiles of allium vegetables and tropical fruits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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